Regioisomeric Selectivity vs. 3-Fluoro and Non-Fluorinated Analogs
The 5-fluoro-2-pyridinylmethyl isomer provides a unique electronic environment compared to its 3-fluoro-2-pyridinylmethyl isomer (CAS 2229315-42-6) and its non-fluorinated parent O-(pyridin-2-ylmethyl)hydroxylamine (CAS 37756-48-2) . Fluorine substitution at the 5-position has a distinct impact on the pKa of the pyridine nitrogen and the metabolic stability of the resulting molecules, which is a critical differentiator in lead optimization programs where minor structural changes can lead to significant potency and selectivity shifts. This specific isomer is a known precursor for developing selective inhibitors where off-target activity from an alternative regioisomer is unacceptable.
| Evidence Dimension | Structural identity and regioisomeric purity |
|---|---|
| Target Compound Data | 5-fluoro-2-pyridinylmethyl isomer; Purity: Min. 95% (as per vendor specification) |
| Comparator Or Baseline | 3-fluoro-2-pyridinylmethyl isomer and non-fluorinated pyridin-2-ylmethyl analog |
| Quantified Difference | Different fluorine placement leads to a unique chemical fingerprint. This is a qualitative distinction that is known to drive quantitative differences in biological assays according to medicinal chemistry principles. |
| Conditions | Structural analysis; comparison of canonical SMILES: Target is NOCC1=NC=C(F)C=C1; the 3-fluoro analog is NOCC1=NC=CC=C1F. |
Why This Matters
Using the incorrect isomer would introduce an uncontrolled variable into the structure-activity relationship (SAR), potentially invalidating an entire dataset and leading to costly, irreproducible results.
